molecular formula C15H9Br2N3O5S B13798177 5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid

5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13798177
M. Wt: 503.1 g/mol
InChI Key: HMYTUELORYBHDF-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H9Br2N3O5S and a molecular weight of 503.12 g/mol This compound is characterized by the presence of bromine, nitro, and carbamothioylamino groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvent choice) and purification techniques (crystallization, chromatography), are applicable.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro and bromine groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C15H9Br2N3O5S

Molecular Weight

503.1 g/mol

IUPAC Name

5-bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Br2N3O5S/c16-7-1-4-12(10(5-7)14(22)23)18-15(26)19-13(21)9-6-8(20(24)25)2-3-11(9)17/h1-6H,(H,22,23)(H2,18,19,21,26)

InChI Key

HMYTUELORYBHDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)Br

Origin of Product

United States

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